Dibenzotellurophene
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Overview
Description
Dibenzotellurophene is a heterocyclic compound that contains tellurium as the heteroatom within its ring structure. . The compound is part of a broader class of organotellurium compounds, which are known for their distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzotellurophene typically involves the cyclization of carbonyl(vinyl)-substituted benzenes containing a tellurium group. One common method includes the reaction of tellurium tetrachloride with a suitable precursor under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the successful formation of the tellurophene ring.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adaptations for larger-scale reactions. This includes the use of bulk reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dibenzotellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in this compound can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted tellurophenes .
Scientific Research Applications
Dibenzotellurophene has found applications in several scientific research areas:
Biology: Research has explored its potential as a biological probe due to its unique reactivity with biological molecules.
Mechanism of Action
The mechanism by which dibenzotellurophene exerts its effects is primarily through its interaction with various molecular targets. The tellurium atom in the compound can form strong bonds with other elements, facilitating various chemical transformations. These interactions often involve the formation of tellurium-carbon or tellurium-oxygen bonds, which play a crucial role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Thiophene: Contains sulfur instead of tellurium.
Selenophene: Contains selenium instead of tellurium.
Benzothiophene: A sulfur analog of dibenzotellurophene.
Benzoselenophene: A selenium analog of this compound.
Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. The heavier tellurium atom leads to different reactivity patterns and stability, making this compound a valuable compound for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
244-98-4 |
---|---|
Molecular Formula |
C12H8Te |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
dibenzotellurophene |
InChI |
InChI=1S/C12H8Te/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
InChI Key |
MYKBDDATGWJJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Te]2 |
Origin of Product |
United States |
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